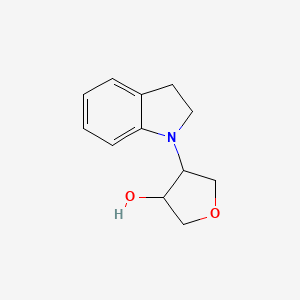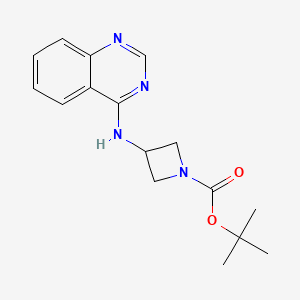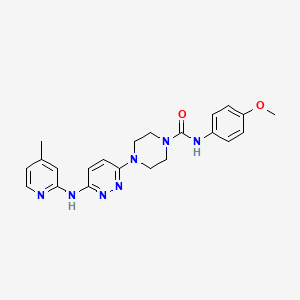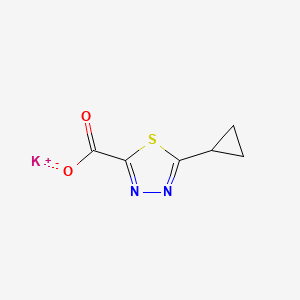
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one; hydrochloride, commonly known as JNJ-40411813, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidin-2-one derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of JNJ-40411813 is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G protein-coupled receptor that is involved in the modulation of pain, stress, and mood. By blocking the NOP receptor, JNJ-40411813 may reduce pain and improve mood.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have potent analgesic effects in preclinical models of pain. It has also been shown to have anxiolytic and antidepressant effects. In addition, JNJ-40411813 has been shown to reduce inflammation in preclinical models of arthritis. These effects are believed to be mediated through the blockade of the NOP receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-40411813 is its high potency and selectivity for the NOP receptor. This makes it a useful tool for studying the role of the NOP receptor in pain, stress, and mood. However, one limitation of JNJ-40411813 is its poor solubility in aqueous solutions, which may limit its use in some experimental settings.
Orientations Futures
There are several potential future directions for the study of JNJ-40411813. One direction is to investigate its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another direction is to explore its potential use in the treatment of inflammatory diseases such as arthritis. Furthermore, the development of more soluble analogs of JNJ-40411813 may increase its utility in experimental settings. Finally, the role of the NOP receptor in other physiological processes such as addiction and reward should be further investigated.
Conclusion
JNJ-40411813 is a novel compound that has shown promising results in scientific research. Its potent analgesic, anxiolytic, and antidepressant effects make it a potential candidate for the treatment of pain and psychiatric disorders. Furthermore, its anti-inflammatory effects make it a potential candidate for the treatment of inflammatory diseases such as arthritis. The development of more soluble analogs of JNJ-40411813 and the investigation of the role of the NOP receptor in other physiological processes may further enhance its therapeutic potential.
Méthodes De Synthèse
JNJ-40411813 can be synthesized through a multistep process that involves the reaction of 3,4-difluorobenzaldehyde with ethyl acetoacetate to produce 3,4-difluoro-1-(ethoxycarbonyl)but-3-en-2-one. The latter compound is then reacted with 2-aminomethylpyrrolidine to form JNJ-40411813. This synthesis method has been optimized to produce high yields of JNJ-40411813 with high purity.
Applications De Recherche Scientifique
JNJ-40411813 has been extensively studied for its potential therapeutic applications. It has been shown to have potent analgesic effects in preclinical models of pain. In addition, JNJ-40411813 has been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Furthermore, JNJ-40411813 has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-(aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(4-10(9)13)15-6-7(5-14)3-11(15)16;/h1-2,4,7H,3,5-6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMHPRSPPWMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=C(C=C2)F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1-(3,4-difluorophenyl)pyrrolidin-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dimethylphenyl)-4-[3-(3-phenylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B2802320.png)
![4-(dipropylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2802321.png)



![N-[5-Methyl-1-(2-methylpropyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2802330.png)


![2-[4-(3-Chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2802333.png)

![3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2802338.png)
![(Z)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile](/img/structure/B2802339.png)
![1-[4-[4-[2-(2-Chlorophenoxy)ethyl]piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802341.png)
![1-((1R,5S)-8-(2-(4-(isopropylthio)phenyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2802342.png)